molecular formula C39H63N5O12 B1261191 Onnamide A

Onnamide A

Cat. No. B1261191
M. Wt: 793.9 g/mol
InChI Key: YWUNVHXKGMPHDM-PZFGWAPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Onnamide A is a N-acyl-amino acid.

Scientific Research Applications

Nematocidal and Antifungal Activities Onnamide A, derived from the marine sponge Trachycladus laevispirulifer, exhibits potent nematocidal and antifungal activities. This compound, as part of the onnamide group, shares a structural motif with other natural products known for their pharmacological properties, such as pederin and mycalamides (Vuong et al., 2001).

Structure-Activity Relationships in Biological Activities Onnamide A, along with related compounds like mycalamides, theopederins, and psymberin, has been the subject of extensive study regarding its structure and biological activity. These studies encompass aspects like structure determination, synthesis, and biological activity analysis (Mosey & Floreancig, 2012).

Impact on Histone Modifications and Cytotoxicity Recent research involving onnamide analogs has focused on understanding their effects on histone modifications and cytotoxicity. The geometry within the polyene systems of onnamides, for instance, was found to influence histone modification levels and cytotoxicity (Nakamura et al., 2023).

Inhibition of Protein Synthesis and Stress-Activated Protein Kinases Onnamide A has been identified as an agent that inhibits protein synthesis and activates stress-activated protein kinases. This activity is crucial for its antitumor properties, leading to apoptosis in cancer cells (Lee et al., 2005).

properties

Product Name

Onnamide A

Molecular Formula

C39H63N5O12

Molecular Weight

793.9 g/mol

IUPAC Name

2-[[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27?,28-,30+,31+,32-,33-,35+,39-/m1/s1

InChI Key

YWUNVHXKGMPHDM-PZFGWAPWSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CCC/C=C/C=C/C=C/C(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C

synonyms

onnamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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